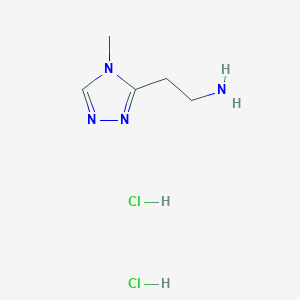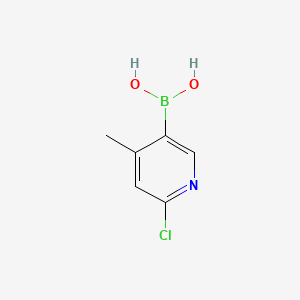
2-Chloro-4-methylpyridine-5-boronic acid
Descripción general
Descripción
2-Chloro-4-methylpyridine-5-boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a significant process in the synthesis of compounds like 2-Chloro-4-methylpyridine-5-boronic acid . This process involves the use of a radical approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The Suzuki–Miyaura coupling reaction is another important method used in the synthesis of such compounds .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-methylpyridine-5-boronic acid is C6H7BClNO2 . The molecular weight is 171.39 g/mol . The InChI is 1S/C6H7BClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters is a significant chemical reaction involving 2-Chloro-4-methylpyridine-5-boronic acid . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
2-Chloro-4-methylpyridine-5-boronic acid has a molecular weight of 171.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass is 171.0258363 g/mol and the monoisotopic mass is also 171.0258363 g/mol . The topological polar surface area is 53.4 Ų .Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds : This compound is used in the synthesis of complex organic structures. For example, Zinad et al. (2018) demonstrated its use in synthesizing 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, highlighting its role in constructing bipyridine derivatives through Suzuki–Miyaura carbon–carbon cross-coupling reactions (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).
Development of Novel Fluorescent Probes : In the field of sensor technology, 2-Chloro-4-methylpyridine-5-boronic acid derivatives have been studied for their potential in creating novel fluorescent probes. For instance, Huang et al. (2012) discussed the progress of selective fluorescent chemosensors by boronic acid, which is crucial for detecting biological substances and disease diagnosis (Huang et al., 2012).
Electrochemical Applications : The compound has also found applications in electrochemical processes. Boye et al. (2006) explored its use in the electrochemical incineration of chloromethylphenoxy herbicides, demonstrating its potential in environmental cleanup and wastewater treatment (Boye et al., 2006).
Metal-Catalyzed Multicomponent Reactions : In organic chemistry, this compound is utilized in metal-catalyzed multicomponent reactions. Dimauro and Kennedy (2007) highlighted its utility in the synthesis of 3-amino-imidazopyridines using a microwave-assisted approach, emphasizing its versatility in constructing diverse compound libraries (Dimauro & Kennedy, 2007).
Direcciones Futuras
Boronic acid-based linkages, such as those in 2-Chloro-4-methylpyridine-5-boronic acid, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems . This makes them promising for the development of novel materials that show a longer lifetime and that can be easily recycled . These compounds are also significant for the development of new processing methods, such as 3D printing .
Propiedades
IUPAC Name |
(6-chloro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDMMWUUIMJRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657068 | |
| Record name | (6-Chloro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyridine-5-boronic acid | |
CAS RN |
913836-08-5 | |
| Record name | B-(6-Chloro-4-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-methylpyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



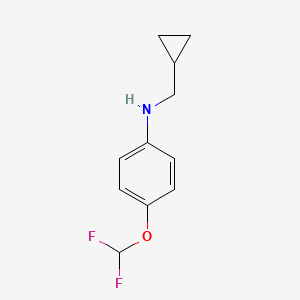
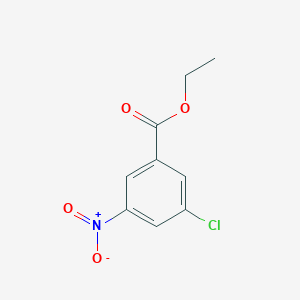
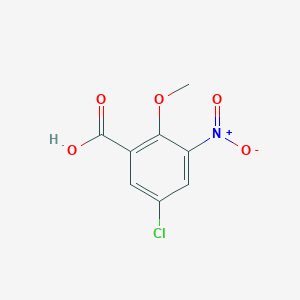
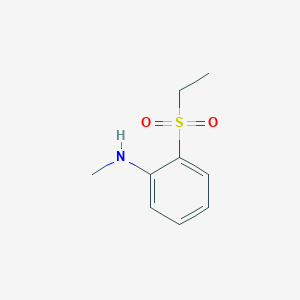

![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
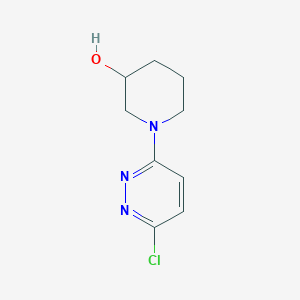
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)
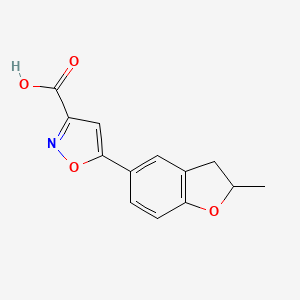
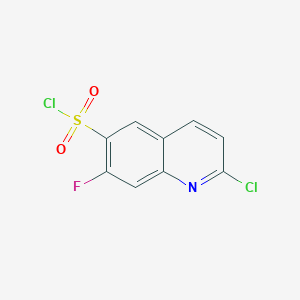

![4-Tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1418334.png)
